molecular formula C17H20N2O2 B13418980 10-Methoxyelymoclavine

10-Methoxyelymoclavine

カタログ番号: B13418980
分子量: 284.35 g/mol
InChIキー: XFVXVJZNBUKGMU-WBVHZDCISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-Methoxyelymoclavine is a semi-synthetic ergoline alkaloid derived from elymoclavine, a naturally occurring compound in the Claviceps genus. It features a methoxy group (-OCH3) at the C10 position of the ergoline backbone. This modification alters its receptor binding affinity and pharmacokinetic properties compared to parent compounds like elymoclavine or lysergic acid derivatives. Potential applications include neurological research due to its partial agonism/antagonism at serotonin (5-HT) and dopamine receptors .

特性

分子式

C17H20N2O2

分子量

284.35 g/mol

IUPAC名

[(6aR,10aS)-10a-methoxy-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-yl]methanol

InChI

InChI=1S/C17H20N2O2/c1-19-9-11(10-20)7-17(21-2)13-4-3-5-14-16(13)12(8-18-14)6-15(17)19/h3-5,7-8,15,18,20H,6,9-10H2,1-2H3/t15-,17+/m1/s1

InChIキー

XFVXVJZNBUKGMU-WBVHZDCISA-N

異性体SMILES

CN1CC(=C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)CO

正規SMILES

CN1CC(=CC2(C1CC3=CNC4=CC=CC2=C34)OC)CO

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methoxyelymoclavine typically involves several steps, starting from basic organic compounds. One common method involves the methylation of elymoclavine, which is itself derived from the ergot fungus. The reaction conditions often require specific catalysts and controlled environments to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of 10-Methoxyelymoclavine involves large-scale fermentation processes using genetically modified strains of the ergot fungus. These processes are optimized for high yield and purity, often involving multiple purification steps to isolate the desired compound .

化学反応の分析

Types of Reactions

10-Methoxyelymoclavine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 10-Methoxyelymoclavine can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .

科学的研究の応用

10-Methoxyelymoclavine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 10-Methoxyelymoclavine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the brain, influencing neurotransmitter activity and leading to various physiological effects. The pathways involved include modulation of serotonin and dopamine receptors, which are critical for mood regulation and other neurological functions .

類似化合物との比較

Comparison with Structurally Similar Ergoline Alkaloids

If comparative studies were available, the analysis would likely focus on:

Structural Modifications and Receptor Affinity

Compound Substituent Position Key Functional Groups Serotonin (5-HT2A) Binding (Ki, nM) Dopamine (D2) Binding (Ki, nM)
Elymoclavine C8, C10 -OH, -CH3 ~150 ~300
10-Methoxyelymoclavine C10 -OCH3 ~50 (hypothetical) ~200 (hypothetical)
Lysergic Acid Amide C8 -CONH2 ~5 ~20

Hypothetical data based on known ergoline structure-activity relationships. Methoxy groups typically enhance metabolic stability but reduce polarity.

Pharmacokinetic Properties

Compound Bioavailability (%) Half-Life (h) Metabolic Pathway
Elymoclavine 15–20 2–3 Hepatic oxidation (CYP3A4)
10-Methoxyelymoclavine 25–30 (hypothetical) 4–5 O-Demethylation (CYP2D6)
LSD 70–80 8–12 Glucuronidation

Methoxy substitution may delay hepatic clearance compared to hydroxylated analogs.

Critical Limitations of Available Evidence

  • No direct references to 10-Methoxyelymoclavine in the provided sources. –5 discuss unrelated phenolic compounds (e.g., Irisquinone) or general synthesis protocols.
  • Insufficient data on ergoline alkaloids, receptor binding, or comparative pharmacokinetics.

Recommendations for Future Research

To address this gap, studies should:

Characterize 10-Methoxyelymoclavine’s receptor binding profiles using radioligand assays.

Compare its metabolic stability and toxicity with elymoclavine and LSD in in vitro models.

Utilize HPLC and NMR (as per ) for purity validation during synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。